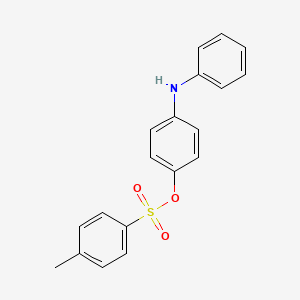
4-anilinophenyl 4-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-anilinophenyl 4-methylbenzenesulfonate (APMBS) is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. APMBS is a sulfonate ester of 4-anilinophenyl 4-methylbenzenesulfonic acid, which is synthesized through a multi-step process.
Wirkmechanismus
The mechanism of action of 4-anilinophenyl 4-methylbenzenesulfonate is not well understood. However, studies have suggested that 4-anilinophenyl 4-methylbenzenesulfonate may inhibit the growth of cancer cells by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis.
Biochemical and Physiological Effects
4-anilinophenyl 4-methylbenzenesulfonate has been shown to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. 4-anilinophenyl 4-methylbenzenesulfonate has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 4-anilinophenyl 4-methylbenzenesulfonate is its potential use as an anticancer agent. However, 4-anilinophenyl 4-methylbenzenesulfonate has some limitations for lab experiments, including its low solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several possible future directions for the study of 4-anilinophenyl 4-methylbenzenesulfonate. One direction is to further investigate the mechanism of action of 4-anilinophenyl 4-methylbenzenesulfonate in cancer cells. Another direction is to explore the potential use of 4-anilinophenyl 4-methylbenzenesulfonate as an anti-inflammatory agent. Additionally, the synthesis of 4-anilinophenyl 4-methylbenzenesulfonate analogs with improved solubility and lower toxicity could be explored.
Synthesemethoden
The synthesis of 4-anilinophenyl 4-methylbenzenesulfonate involves a multi-step process that includes the reaction of 4-methylbenzenesulfonyl chloride with 4-aniline to form 4-anilinobenzenesulfonyl chloride. This intermediate is then reacted with sodium methoxide to yield 4-anilinophenyl 4-methylbenzenesulfonate. The purity of the final product can be improved through recrystallization using ethanol.
Wissenschaftliche Forschungsanwendungen
4-anilinophenyl 4-methylbenzenesulfonate has been extensively studied for its potential applications in various fields, including material science, organic synthesis, and pharmaceuticals. In material science, 4-anilinophenyl 4-methylbenzenesulfonate has been used as a building block for the synthesis of liquid crystals and polymers. In organic synthesis, 4-anilinophenyl 4-methylbenzenesulfonate has been used as a reagent for the synthesis of various compounds. In pharmaceuticals, 4-anilinophenyl 4-methylbenzenesulfonate has been studied for its potential use as an anticancer agent.
Eigenschaften
IUPAC Name |
(4-anilinophenyl) 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3S/c1-15-7-13-19(14-8-15)24(21,22)23-18-11-9-17(10-12-18)20-16-5-3-2-4-6-16/h2-14,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTEVKKJQKFXJAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-N-({[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5194441.png)
![1-[3-(dimethylamino)benzoyl]-N-(4-methoxyphenyl)-3-piperidinamine](/img/structure/B5194445.png)
![N-{1-[(cyclohexylamino)carbonyl]-4-phenyl-1,3-butadien-1-yl}-4-methylbenzamide](/img/structure/B5194453.png)
![2,2'-[9H-fluorene-2,7-diylbis(sulfonylimino)]bis(3-methylbutanoic acid)](/img/structure/B5194455.png)
![4-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)butanamide](/img/structure/B5194469.png)
![sec-butyl 2-[(4'-methyl-4-biphenylyl)oxy]propanoate](/img/structure/B5194482.png)

![2-[4-cyclobutyl-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5194494.png)
![4-{[4-(methoxycarbonyl)-1-(3-methoxyphenyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid](/img/structure/B5194501.png)
![2-chloro-N-{2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl}benzamide](/img/structure/B5194512.png)
![5-({3-[4-(allyloxy)-2-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5194517.png)
![(2R*,6R*)-2-allyl-1-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-6-methyl-1,2,3,6-tetrahydropyridine](/img/structure/B5194537.png)
![1-[3-(4-isopropylphenoxy)propoxy]-2-methoxybenzene](/img/structure/B5194545.png)
![2-(4-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)pyrimidine](/img/structure/B5194553.png)